Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyridine ring system. It is a valuable intermediate in organic synthesis and has significant applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol. This reaction leads to the formation of ethylimidazo[1,2-a]pyridine-2-carboxylate, which can then be iodinated to yield the desired product . Another method involves the use of copper-catalyzed tandem cyclization/iodination reactions, where haloalkynes and amino-pyridines are used as starting materials .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of metal catalysts, such as copper, is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-2-carboxylate: Similar in structure but with a bromine atom instead of iodine.
N-(Pyridin-2-yl)amides: These compounds share the imidazo[1,2-a]pyridine core but differ in functional groups
Uniqueness
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBABJAZWPLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441887 | |
Record name | Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292858-07-2 | |
Record name | Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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